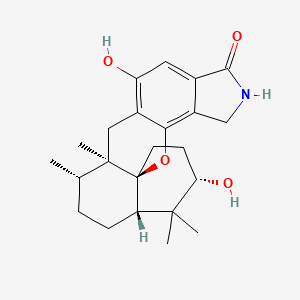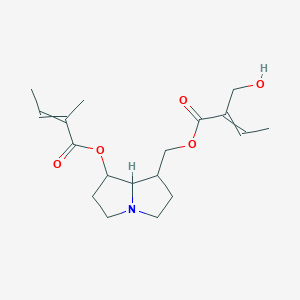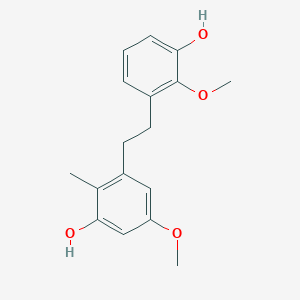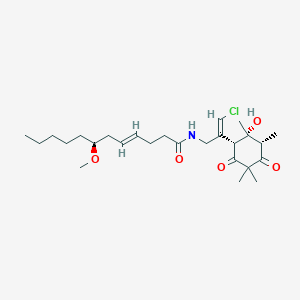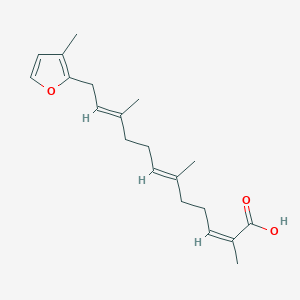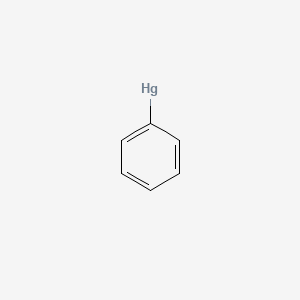
Phenylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmercury is an organomercury compound that consists of a phenyl group (C₆H₅) bonded to a mercury atom. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound compounds, such as this compound acetate, have been used as preservatives, disinfectants, and fungicides .
Preparation Methods
Phenylmercury compounds can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with mercuric chloride to produce this compound chloride. This compound can then be further reacted with acetic acid to form this compound acetate . Industrial production methods often involve similar reactions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Phenylmercury compounds undergo various chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form mercury(II) compounds.
Reduction: These compounds can be reduced to elemental mercury.
Substitution: This compound compounds can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenylmercury compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and polymer production.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Previously used as preservatives in pharmaceuticals and disinfectants.
Industry: Utilized in the production of polyurethane coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of phenylmercury compounds involves the interaction of the mercury atom with thiol groups in proteins and enzymes. This interaction can inhibit the activity of enzymes by binding to the active sites, leading to the disruption of cellular processes. The phenyl group can also interact with aromatic amino acids in proteins, further affecting their function .
Comparison with Similar Compounds
Phenylmercury compounds can be compared with other organomercury compounds such as:
Methylmercury: Known for its neurotoxicity and bioaccumulation in the food chain.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
This compound acetate: Specifically used as a fungicide and disinfectant.
This compound compounds are unique due to their specific applications in industrial and scientific research, particularly in the production of polymers and as enzyme inhibitors.
Properties
CAS No. |
23172-37-4 |
|---|---|
Molecular Formula |
C6H5Hg |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
phenylmercury |
InChI |
InChI=1S/C6H5.Hg/c1-2-4-6-5-3-1;/h1-5H; |
InChI Key |
DCNLOVYDMCVNRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Hg] |
Canonical SMILES |
C1=CC=C(C=C1)[Hg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


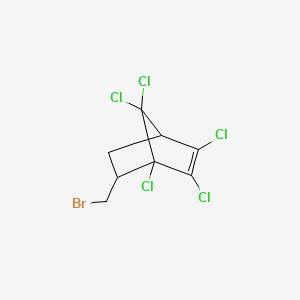

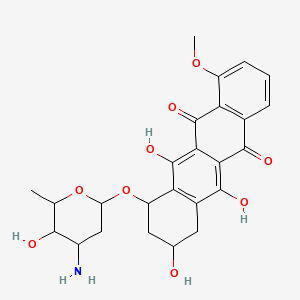
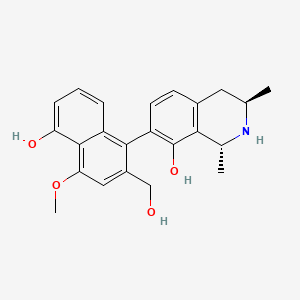

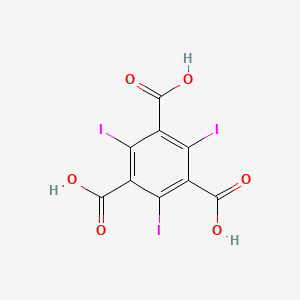
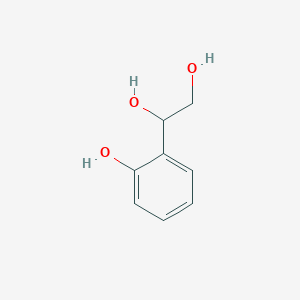
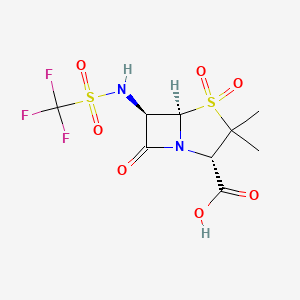
![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)
